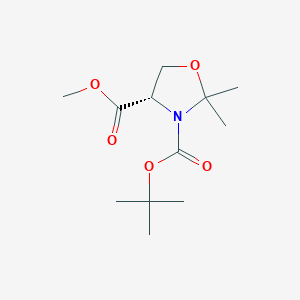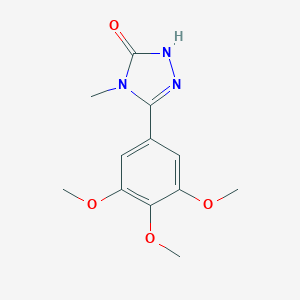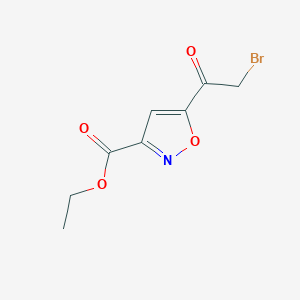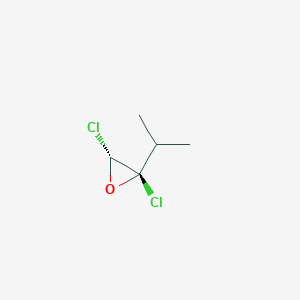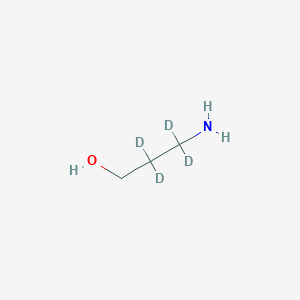
Deshydroxy Bicalutamide
Overview
Description
Deoxybicalutamide is a chemical compound with the molecular formula C18H14F4N2O3S and a molecular weight of 414.38. It is a derivative of bicalutamide, a non-steroidal anti-androgen used primarily in the treatment of prostate cancer .
Mechanism of Action
Target of Action
Deshydroxy Bicalutamide, also known as N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-methylpropanamide or Deoxybicalutamide, primarily targets the Androgen Receptor (AR) . The AR is a pivotal target for the treatment of prostate cancer, even when the disease progresses toward androgen-independent or castration-resistant forms .
Mode of Action
This compound competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin which stimulate the growth of normal and malignant prostatic tissue . This compound is a nonsteroidal anti-androgen that selectively blocks the AR, the biological target of the androgen sex hormones testosterone and dihydrotestosterone (DHT) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the androgen signaling pathway . By blocking the AR, this compound inhibits the translocation of the AR into the nucleus, preventing it from interacting with DNA and modulating prostate-specific antigen (PSA) levels . This inhibition disrupts the normal growth and proliferation of prostate cells, thereby exerting its anti-cancer effects .
Pharmacokinetics
This compound is slowly and saturably absorbed, but absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . Bicalutamide metabolites are excreted almost equally in urine and faeces with little or no unchanged drug excreted in urine . Bicalutamide is cleared almost exclusively by metabolism; this is largely mediated by cytochrome P450 (CYP) for ®-bicalutamide, but glucuronidation is the predominant metabolic route for (S)-bicalutamide .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of prostate cell growth and proliferation. By blocking the AR, this compound prevents the stimulation of prostate cell growth by androgens . This results in a reduction in the size of the prostate tumor and a decrease in PSA levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of this compound, potentially altering its efficacy . Additionally, the compound’s action can be affected by the patient’s overall health status, including liver function
Biochemical Analysis
Biochemical Properties
Deshydroxy Bicalutamide interacts with the androgen receptor (AR), a pivotal target for the treatment of prostate cancer . It has been shown to have remarkable antiproliferative activity against different human prostate cancer cell lines . The compound’s interaction with AR inhibits the processes stimulated by androgens of adrenal and testicular origin, which are known to stimulate the growth of normal and malignant prostatic tissue .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to have enhanced anticancer activity across different prostate cancer cell lines . It influences cell function by inhibiting the processes stimulated by androgens, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the androgen receptor (AR), thereby blocking the action of androgens . This binding induces conformational changes in the AR, leading to its translocation into the nucleus, where it interacts with DNA and modulates gene expression .
Temporal Effects in Laboratory Settings
It has been shown to have a long plasma elimination half-life, and it accumulates in plasma during daily administration .
Metabolic Pathways
This compound is metabolized almost exclusively by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .
Transport and Distribution
Bicalutamide, the parent compound, is known to be poorly soluble in aqueous medium and n-hexane, but it has a higher solubility in alcohols .
Subcellular Localization
Given its mechanism of action involving the androgen receptor, it is likely that it localizes to the nucleus where it interacts with DNA to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxybicalutamide involves several steps, starting from the appropriate precursors. One common method involves the reaction of 4-fluorobenzene sulfonyl chloride with 3-cyano-4-trifluoromethyl aniline in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and cyclization, to yield deoxybicalutamide .
Industrial Production Methods
Industrial production of deoxybicalutamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Deoxybicalutamide undergoes several types of chemical reactions, including:
Oxidation: Deoxybicalutamide can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert deoxybicalutamide into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of deoxybicalutamide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of deoxybicalutamide .
Scientific Research Applications
Deoxybicalutamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chemical reactions and mechanisms.
Biology: Deoxybicalutamide is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating diseases such as prostate cancer.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to deoxybicalutamide include:
Bicalutamide: The parent compound, used as an anti-androgen in prostate cancer treatment.
Flutamide: Another non-steroidal anti-androgen with similar applications.
Nilutamide: A compound with similar anti-androgenic properties
Uniqueness
Its racemic nature and specific functional groups differentiate it from other similar compounds, making it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O3S/c1-11(10-28(26,27)15-6-3-13(19)4-7-15)17(25)24-14-5-2-12(9-23)16(8-14)18(20,21)22/h2-8,11H,10H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQOAZDMLVMGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906008-94-4 | |
| Record name | Deoxybicalutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906008944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methyl-propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYBICALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATU20DB5JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


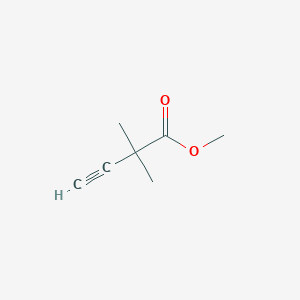
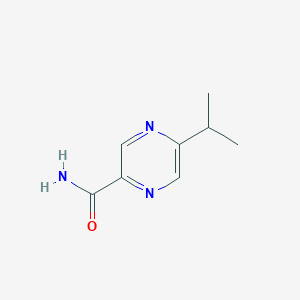
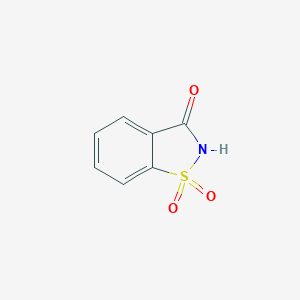
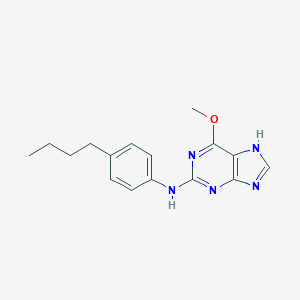
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)
